molecular formula C13H9BrClF B14767778 3'-Bromo-5'-chloro-4-fluoro-2-methyl-1,1'-biphenyl

3'-Bromo-5'-chloro-4-fluoro-2-methyl-1,1'-biphenyl

Cat. No.: B14767778
M. Wt: 299.56 g/mol
InChI Key: MZDFVGZPGMGSEH-UHFFFAOYSA-N
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Description

3’-Bromo-5’-chloro-4-fluoro-2-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the biphenyl structure, along with a methyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-5’-chloro-4-fluoro-2-methyl-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-5’-chloro-4-fluoro-2-methyl-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The biphenyl structure allows for further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds.

Scientific Research Applications

3’-Bromo-5’-chloro-4-fluoro-2-methyl-1,1’-biphenyl has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to the interaction of halogenated biphenyls with biological systems.

    Medicine: Research on this compound may contribute to the development of new pharmaceuticals or therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-chloro-4-fluoro-2-methyl-1,1’-biphenyl depends on its interaction with molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The specific pathways involved may vary based on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Bromo-4-fluoro-2-methyl-1,1’-biphenyl
  • 5’-Chloro-4-fluoro-2-methyl-1,1’-biphenyl
  • 3’-Bromo-5’-chloro-2-methyl-1,1’-biphenyl

Uniqueness

3’-Bromo-5’-chloro-4-fluoro-2-methyl-1,1’-biphenyl is unique due to the specific combination of bromine, chlorine, and fluorine atoms attached to the biphenyl structure. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications.

Properties

Molecular Formula

C13H9BrClF

Molecular Weight

299.56 g/mol

IUPAC Name

1-bromo-3-chloro-5-(4-fluoro-2-methylphenyl)benzene

InChI

InChI=1S/C13H9BrClF/c1-8-4-12(16)2-3-13(8)9-5-10(14)7-11(15)6-9/h2-7H,1H3

InChI Key

MZDFVGZPGMGSEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

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